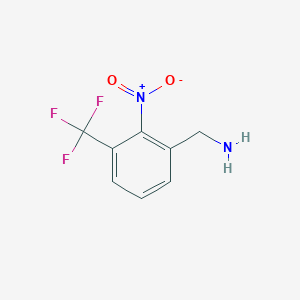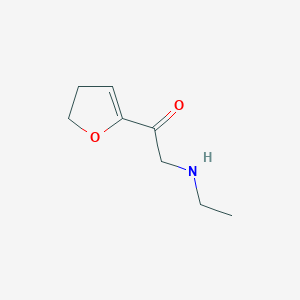
(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver is a chemical compound known for its unique properties and applications in various fields. It is a silver complex with the molecular formula C10H11AgF7O2. This compound is often used in scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver typically involves the reaction of silver nitrate with 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AgNO3+C10H7F7O2→C10H7F7O2Ag+HNO3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silver.
Reduction: It can also be reduced, often resulting in the formation of elemental silver.
Substitution: The ligand in the compound can be substituted with other ligands, leading to the formation of new silver complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver. Substitution reactions result in new silver complexes with different ligands.
Scientific Research Applications
(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silver complexes and as a catalyst in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antibacterial agents.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs and therapeutic agents.
Industry: It is used in the electronics industry for the deposition of silver films and in the production of conductive materials.
Mechanism of Action
The mechanism by which (6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver exerts its effects involves its interaction with various molecular targets. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes and the inhibition of microbial growth. The exact pathways and molecular targets are still under investigation, but its ability to release silver ions plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
Hexafluoroacetylacetone: Another fluorinated β-diketone used in similar applications.
2,2,6,6-Tetramethyl-3,5-heptanedione: A β-diketone with different substituents, used in the synthesis of metal complexes.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A fluorinated β-diketone with a phenyl group, used in various chemical reactions.
Uniqueness
(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver is unique due to its high fluorine content and the presence of a silver ion. This combination imparts specific properties, such as high stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C10H10AgF7O2 |
|---|---|
Molecular Weight |
403.04 g/mol |
IUPAC Name |
silver;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/C10H10F7O2.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h4H,1-3H3;/q-1;+1 |
InChI Key |
SWDSDNGAFKTLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




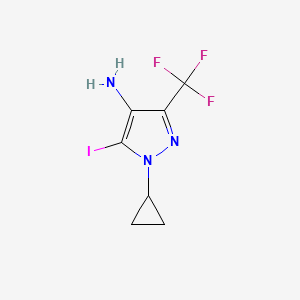
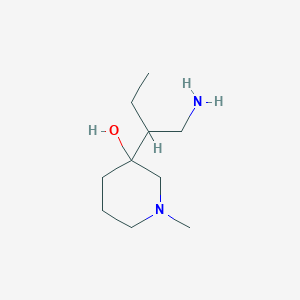
![(3-{(1R,2S,3R)-3-Hydroxy-2-[(E)-(S)-3-hydroxy-4-(3-methoxymethyl-phenyl)-but-1-enyl]-5-oxo-cyclopentylsulfanyl}-propylsulfanyl)-acetic acid](/img/structure/B13150540.png)
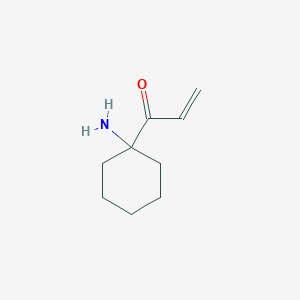

![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)
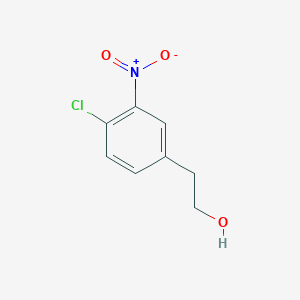
![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)
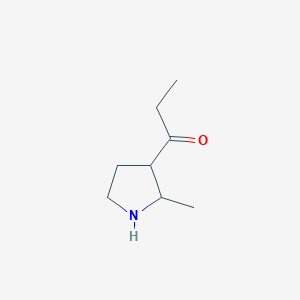
![3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)
